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Abstract

Lesogaberan (AZD3355) is a selective agonist for the y-aminobutyric acid type B (GABA-B)
receptor that was developed for the treatment of gastroesophageal reflux disease (GERD). Its
mechanism of action centers on the reduction of transient lower esophageal sphincter
relaxations (TLESRS), the primary underlying cause of reflux events. As a peripherally acting
agent, lesogaberan was designed to minimize the central nervous system side effects
associated with other GABA-B agonists like baclofen. This guide provides a detailed technical
overview of lesogaberan's mechanism of action, supported by quantitative data from
preclinical and clinical studies, comprehensive experimental protocols, and visualizations of key
pathways and workflows.

Core Mechanism of Action: GABA-B Receptor
Agonism

Lesogaberan is a potent and selective agonist of the GABA-B receptor.[1] The GABA-B
receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission
throughout the central and peripheral nervous systems.[1] In the context of GERD,
lesogaberan's therapeutic effect is primarily due to its action on GABA-B receptors located on
the vagal afferent nerves that innervate the stomach and esophagus.
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Activation of these peripheral GABA-B receptors by lesogaberan leads to an inhibition of the
vagal pathways responsible for triggering TLESRs. This results in a decrease in the frequency
of TLESRSs, a reduction in the number of reflux episodes, and an increase in the pressure of the
lower esophageal sphincter (LES).[2][3]

Signaling Pathway

The binding of lesogaberan to the GABA-B receptor initiates a downstream signaling cascade
mediated by a Gi/o G-protein. This cascade ultimately leads to a reduction in neuronal
excitability. The key steps are as follows:

» Ligand Binding: Lesogaberan binds to the GABA-B1 subunit of the heterodimeric GABA-B
receptor.

» G-Protein Activation: This binding event induces a conformational change in the receptor,
leading to the activation of the associated Gi/o G-protein. The Ga subunit exchanges GDP
for GTP and dissociates from the GBy dimer.

o Effector Modulation:

o The Gy subunit directly interacts with and opens G-protein-gated inwardly rectifying
potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of
the neuronal membrane, and a decrease in neuronal excitability.

o The Gai/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic
AMP (CAMP) levels.

o The Gy subunit can also inhibit voltage-gated calcium channels, reducing calcium influx
and subsequent neurotransmitter release.

This multi-faceted inhibition of neuronal activity at the peripheral terminals of vagal afferent
nerves is the primary mechanism by which lesogaberan reduces the frequency of TLESRs.
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Caption: GABA-B Receptor Signaling Pathway Activated by Lesogaberan.

Quantitative Data

The following tables summarize the key quantitative data for lesogaberan from in vitro and
clinical studies.

ble 1: In Vi indi |

Parameter Species/System Value Reference

Human recombinant
EC50 8.6 nM [1]
GABA-B receptors

Rat GABA-B

Ki 5.1 nM
receptors

Ki Rat GABA-Areceptors 1.4 uM
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Table 2: Clinical Efficacy in Patients with GERD (Phase
lIb Study)

Treatment Group (twice daily) Responder Rate (%)
Placebo 17.9
Lesogaberan 60 mg 20.9
Lesogaberan 120 mg 25.6
Lesogaberan 180 mg 23.5
Lesogaberan 240 mg 26.2

Response was defined as = 3 additional days per week with no more than mild GERD
symptoms compared to baseline.

Table 3: Pharmacodynamic Effects of Lesogaberan in
Humans

Parameter Effect of Lesogaberan Reference

Transient Lower Esophageal ]
36% reduction (0.8 mg/kg

Sphincter Relaxations )
dose in healthy volunteers)

(TLESRS)

Lower Esophageal Sphincter 39% increase (0.8 mg/kg dose

(LES) Pressure in healthy volunteers)

47% reduction (65 mg BID in

Acid Reflux Episodes )
GERD patients)

Experimental Protocols
Radioligand Binding Assay for GABA-B Receptor
Affinity

This protocol outlines the method used to determine the binding affinity (Ki) of lesogaberan for
the rat GABA-B receptor.
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e Membrane Preparation:

o Whole rat brains are homogenized in a sucrose buffer (e.g., 0.32 M sucrose) and
centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

o The supernatant is then subjected to high-speed centrifugation (e.g., 50,000 x g) to pellet
the crude membrane fraction.

o The pellet is washed multiple times with a Tris-HCI buffer to remove endogenous GABA
and other interfering substances. The final membrane preparation is resuspended in the
assay buffer.

e Binding Assay:
o The assay is performed in a 96-well plate format.

o A constant concentration of a radiolabeled GABA-B receptor antagonist (e.g.,
[BH]CGP54626) is added to each well.

o Increasing concentrations of unlabeled lesogaberan are added to compete with the
radioligand for binding to the GABA-B receptors in the membrane preparation.

o Non-specific binding is determined in the presence of a high concentration of a non-
radiolabeled GABA-B agonist (e.g., GABA or baclofen).

o The plates are incubated at room temperature for a defined period (e.g., 60 minutes) to
allow binding to reach equilibrium.

o Detection and Analysis:

o The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the
membranes while allowing the unbound radioligand to pass through.

o The filters are washed with ice-cold buffer to remove any non-specifically bound
radioligand.

o The radioactivity retained on the filters is quantified using liquid scintillation counting.
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o The data are analyzed using non-linear regression to determine the IC50 value (the
concentration of lesogaberan that inhibits 50% of the specific binding of the radioligand).

o The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Esophageal Manometry and pH-Impedance Monitoring
in Clinical Trials

This protocol describes the methodology used to assess the effect of lesogaberan on
TLESRS, LES pressure, and reflux events in human subjects.

o Patient Preparation:
o Patients are required to fast for a specified period (e.g., 6-8 hours) prior to the study.

o Any medications that could interfere with esophageal motility or gastric acid secretion
(other than the study medications) are discontinued.

o Catheter Placement:
o A high-resolution manometry catheter with integrated pH and impedance sensors is used.

o The catheter is passed transnasally into the esophagus and positioned to span the entire
esophagus, with sensors located in the stomach, across the LES, and in the esophageal
body.

o Data Acquisition:

o After a baseline recording period, the subject consumes a standardized meal to provoke
reflux events.

o Data on esophageal pressure, pH, and impedance are continuously recorded for a defined
postprandial period (e.g., 3 hours).

o Data Analysis:

o TLESRs: Identified based on specific manometric criteria, including a rapid drop in LES
pressure to the level of gastric pressure, not triggered by a swallow, and lasting for a
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defined duration.

o LES Pressure: The mean resting pressure of the LES is calculated during periods without
swallowing or TLESRs.

o Reflux Events: Detected by a drop in esophageal pH below 4 (acid reflux) or by a
retrograde flow of bolus detected by impedance monitoring (non-acid reflux).

Experimental and Logical Workflows
Clinical Trial Workflow for Efficacy Assessment

The following diagram illustrates the typical workflow of a randomized, double-blind, placebo-
controlled clinical trial designed to evaluate the efficacy of lesogaberan in patients with GERD.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1674770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Patient Screening
(Inclusion/Exclusion Criteria)
Informed Consent

Baseline Symptom
Assessment (e.g., RESQ-eD)

Randomization

Placebo Group Lesogaberan Group
(PPI + Placebo) (PPI + Lesogaberan)

4-Week Treatment Period
(Double-Blind)

Daily Symptom Diaries
Primary Efficacy Endpoint Safety and Tolerability
(Responder Rate) Assessment
Statistical Analysis

Click to download full resolution via product page

Caption: Workflow of a Phase IIb Clinical Trial for Lesogaberan in GERD.
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Conclusion

Lesogaberan's mechanism of action is well-defined, centering on its role as a selective GABA-
B receptor agonist. By acting peripherally to inhibit transient lower esophageal sphincter
relaxations, it addresses a key pathophysiological driver of gastroesophageal reflux disease.
While clinical trials demonstrated a statistically significant, albeit modest, therapeutic effect, the
detailed understanding of its molecular and physiological actions provides a valuable
framework for the future development of peripherally restricted GABA-B agonists for GERD and
other potential indications. The experimental protocols and quantitative data presented in this
guide offer a comprehensive resource for researchers and clinicians in the field of
gastroenterology and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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